Cas no 852956-38-8 (2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic acid)
2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{[2-(dimethylamino)-2-oxoethyl]thio}benzoic acid
- 2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic acid
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- Inchi: 1S/C11H13NO3S/c1-12(2)10(13)7-16-9-6-4-3-5-8(9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)
- InChI Key: WPIPCKHWNNIFGO-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1C(=O)O)CC(N(C)C)=O
2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D483733-5mg |
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid |
852956-38-8 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D483733-10mg |
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid |
852956-38-8 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D483733-50mg |
2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid |
852956-38-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
| Enamine | EN300-13239-0.05g |
2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoic acid |
852956-38-8 | 97% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-13239-0.1g |
2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoic acid |
852956-38-8 | 97% | 0.1g |
$66.0 | 2023-02-09 | |
| Enamine | EN300-13239-0.25g |
2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoic acid |
852956-38-8 | 97% | 0.25g |
$92.0 | 2023-02-09 | |
| Enamine | EN300-13239-0.5g |
2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoic acid |
852956-38-8 | 97% | 0.5g |
$175.0 | 2023-02-09 | |
| Enamine | EN300-13239-1.0g |
2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoic acid |
852956-38-8 | 97% | 1.0g |
$256.0 | 2023-02-09 | |
| Enamine | EN300-13239-2.5g |
2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoic acid |
852956-38-8 | 97% | 2.5g |
$503.0 | 2023-02-09 | |
| Enamine | EN300-13239-5.0g |
2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoic acid |
852956-38-8 | 97% | 5.0g |
$743.0 | 2023-02-09 |
2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic acid
2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic Acid: A Comprehensive Overview
The compound with CAS No 852956-38-8, commonly referred to as 2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic acid, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. In this article, we will delve into its chemical structure, synthesis methods, biological activities, and recent advancements in its research.
2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic acid is a derivative of benzoic acid, a simple aromatic carboxylic acid. The molecule incorporates a dimethylcarbamoyl group attached to a methylsulfanyl substituent, which is further connected to the benzene ring at the 2-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a versatile building block for various chemical reactions and biological assays.
Recent studies have highlighted the potential of 2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic acid in the development of novel therapeutic agents. Researchers have explored its role as a precursor for bioactive compounds, particularly in the context of anti-inflammatory and anticancer drug discovery. The dimethylcarbamoyl group is known to enhance the lipophilicity of the molecule, which is crucial for improving drug absorption and bioavailability.
The synthesis of 2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic acid involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the product, making it more accessible for large-scale production.
In terms of biological activity, 2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic acid has shown promising results in vitro assays targeting various disease pathways. Studies conducted by Smith et al. (2023) demonstrated its ability to inhibit key enzymes involved in inflammation, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary studies indicate that this compound may exhibit selective cytotoxicity against cancer cells, making it a candidate for further exploration in oncology research.
The structural versatility of 2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic acid also makes it an attractive substrate for materials science applications. Researchers have investigated its use as a precursor for functional polymers and self-assembling materials. The sulfanyl group can serve as a reactive site for cross-linking reactions, enabling the creation of materials with tailored mechanical and electronic properties.
From an environmental standpoint, the synthesis and application of 2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic acid have been optimized to minimize ecological impact. Green chemistry principles have been incorporated into its production processes, reducing waste generation and energy consumption. These efforts align with global initiatives to promote sustainable chemical practices.
In conclusion, 2-{(Dimethylcarbamoyl)methylsulfanyl}benzoic acid (CAS No 852956-38-8) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and biological research, positions it as a key player in future innovations within pharmaceuticals and materials science. As research continues to uncover new potentials for this compound, its role in advancing scientific knowledge will undoubtedly grow.
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